NUCC-390 dihydrochloride is classified as a small-molecule drug and is primarily sourced from synthetic organic chemistry. It belongs to a class of compounds that target chemokine receptors, specifically designed to modulate CXCR4 signaling pathways. The synthesis of NUCC-390 involves several chemical reactions that construct its unique molecular architecture, enabling its specific interaction with the CXCR4 receptor .
The synthesis of NUCC-390 dihydrochloride is a multi-step organic process that begins with 4-(Boc-amino)cyclohexanone. The initial step involves a Claisen condensation with diethyl oxalate to form a substituted oxo-(2-oxo-cyclohexyl)-acetic acid ethyl ester. Following this, the pyrazole ring is generated through condensation with propylhydrazine, leading to further transformations that yield the final product.
Key steps in the synthesis include:
Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) are employed throughout the synthesis process to monitor reaction progress and confirm product identity .
The molecular structure of NUCC-390 dihydrochloride features several key functional groups that contribute to its activity as a CXCR4 agonist. It includes a cyclohexane ring, a pyrazole moiety, and piperidine, which are essential for receptor binding.
The three-dimensional structure allows for specific interactions within the CXCR4 binding site, facilitating receptor activation and subsequent signaling cascades .
NUCC-390 dihydrochloride undergoes several chemical reactions during its synthesis and biological activity:
In biological contexts, NUCC-390 interacts with CXCR4 receptors, leading to internalization and modulation of downstream signaling pathways associated with cell migration and survival .
NUCC-390 functions as an agonist for CXCR4 by binding to the receptor and inducing conformational changes that promote receptor internalization. This action leads to enhanced signaling through pathways that regulate cellular responses such as migration, proliferation, and survival.
Key aspects of its mechanism include:
NUCC-390 dihydrochloride exhibits several notable physical properties:
Chemical properties include its reactivity profile due to functional groups that allow for specific interactions with biological targets .
NUCC-390 dihydrochloride has potential applications in various scientific fields:
Research continues to explore these applications, highlighting NUCC-390's versatility as a pharmacological tool .
NUCC-390 dihydrochloride induces rapid and selective internalization of the CXCR4 receptor, mirroring the natural ligand CXCL12α. Upon binding, NUCC-390 triggers conformational changes in the G protein-coupled receptor (GPCR), leading to clathrin-coated pit formation and subsequent endocytosis. This process occurs within 30 minutes of exposure, with >80% receptor internalization observed at 10 μM concentrations in HEK293 and neuronal cell lines. Internalization is followed by lysosomal degradation, effectively desensitizing the receptor to further stimulation—a critical mechanism for modulating CXCR4's neuroregenerative activity [1] [2] [7]. Unlike natural chemokines prone to enzymatic degradation, NUCC-390’s small-molecule structure (C₂₃H₃₅Cl₂N₅O) confers stability while preserving internalization efficiency [5] [10].
Table 1: CXCR4 Internalization Kinetics of NUCC-390 vs. CXCL12α
| Agonist | Concentration | Time to 50% Internalization | Maximum Internalization (%) |
|---|---|---|---|
| NUCC-390 | 10 μM | 15 ± 3 minutes | 82 ± 5 |
| CXCL12α (SDF-1α) | 100 nM | 8 ± 2 minutes | 95 ± 3 |
Data derived from fluorescence microscopy of CXCR4-YFP-expressing cells [1] [10].
NUCC-390 exhibits functionally opposite effects to the CXCR4 antagonist AMD3100 (Plerixafor):
Table 2: Functional Comparison of NUCC-390 and AMD3100
| Parameter | NUCC-390 | AMD3100 |
|---|---|---|
| Target Engagement | Agonism | Antagonism |
| Receptor Internalization | Yes (82%) | No |
| ERK Phosphorylation | Increased 3.5-fold | Suppressed |
| Axonal Growth (CGNs) | 1.25 μM: +220% | Baseline |
Data compiled from in vitro assays and electrophysiology [1] [2] [5].
NUCC-390 triggers transient intracellular calcium ([Ca²⁺]i) mobilization in CXCR4-expressing cells through two interdependent mechanisms:
In cerebellar granule neurons (CGNs), 0.25–1.25 μM NUCC-390 elevates [Ca²⁺]i by 180–250%, correlating with accelerated axonal growth. Crucially, this response is absent in CXCR4-knockdown cells or when blocked by AMD3100, confirming receptor specificity [1] [2] [10]. Calcium flux activates downstream effectors including:
NUCC-390 potently activates the MAPK/ERK pathway, a hallmark of productive CXCR4 signaling:
Table 3: ERK Phosphorylation and Neurite Outgrowth Correlations
| NUCC-390 Concentration | pERK Increase (%) | Axonal Length Increase (%) |
|---|---|---|
| 0 μM | 0 | 0 |
| 0.0625 μM | 40 ± 8 | 55 ± 10 |
| 0.25 μM | 140 ± 15 | 120 ± 12 |
| 1.25 μM | 320 ± 25 | 220 ± 18 |
Data from 24-hour treatments in rat cerebellar granule neurons [1] [2].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1